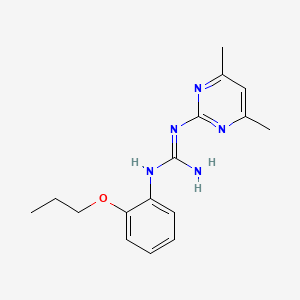
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine is a chemical compound with the molecular formula C16H21N5O . Its average mass is 299.371 Da and its monoisotopic mass is 299.174622 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Scientific Research Applications
Synthesis and Derivative Formation : This compound is utilized in the synthesis of various derivatives. For instance, cyclization with α-bromoacetophenone and ethyl bromoacetate produces derivatives of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one (Shestakov et al., 2011). Additionally, it forms a part of the synthesis of N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas, which have been evaluated for antibacterial and antifungal activities (Thanh & Mai, 2009).
Electrophilic Reactions : In research involving electrophilic reactions, 4,6-dimethylpyrimidin-2-ylcyanamide reacted with tryptamines and histamine to yield disubstituted guanidines. Molecular parameters of these products were calculated using software, predicting the direction of electrophilic attack based on molecular orbital and electrostatic potential maps (Shestakov et al., 2007).
Arginine Modifications : The compound plays a role in the study of arginine modifications. Research involving methylglyoxal and the guanidino group of arginine led to the identification of key intermediate precursors and thermodynamically stable products, contributing to understanding the chemical reactions of arginine under physiological conditions (Klöpfer, Spanneberg, & Glomb, 2011).
Pyrimidine Synthesis : This compound is also involved in the synthesis of pyrimidine derivatives, which have shown interesting biological activities. The synthesis process includes Michael addition and treatment with guanidine carbonate (Berzosa et al., 2011).
Novel Thermal Rearrangement : In studies involving thermal rearrangement, the reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethyl orthoacetate showed novel rearrangement involving pyrimidine ring opening and closure. This revealed interesting insights into the behavior of these compounds under thermal conditions (Sachdeva, Dolzhenko, & Chui, 2012).
Crystal Structure Analysis : The compound is also significant in the study of crystal structures. For instance, its synthesized form as 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was characterized using various spectroscopic techniques, contributing to our understanding of its structural and electronic properties (Yılmaz et al., 2020).
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-propoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-9-22-14-8-6-5-7-13(14)20-15(17)21-16-18-11(2)10-12(3)19-16/h5-8,10H,4,9H2,1-3H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWSSDQYLQCLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

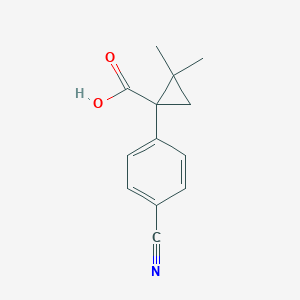
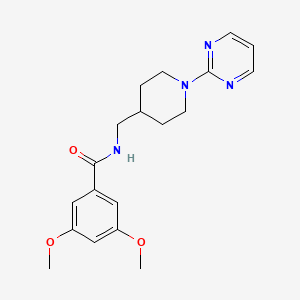
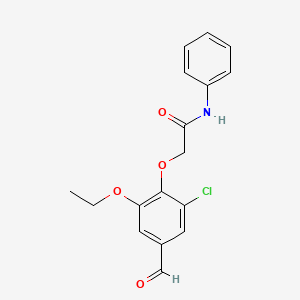
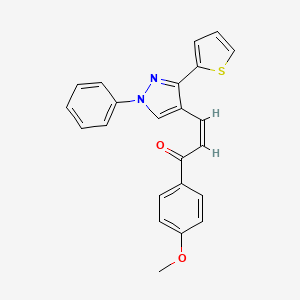
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide](/img/structure/B2569009.png)

![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
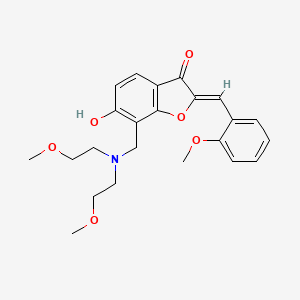
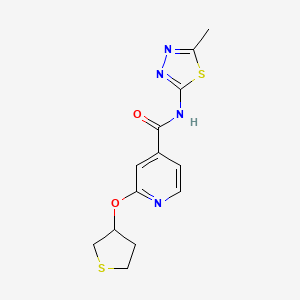
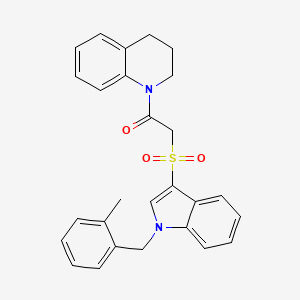
![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2569019.png)
![Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2569020.png)
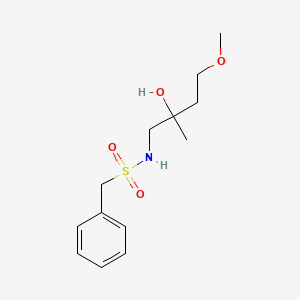
![N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2569022.png)